Squamocin
Overview
Description
Squamocin is a bioactive compound belonging to the class of annonaceous acetogenins, which are naturally occurring polyketides found in the Annonaceae family. These compounds are known for their potent biological activities, including cytotoxic, antitumor, and pesticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of squamocin involves several steps, starting from long-chain fatty acids. The process typically includes the formation of a γ-lactone ring, which is a characteristic feature of annonaceous acetogenins . The synthetic route may involve the use of reagents such as acetic acid, and the reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, particularly the seeds of Annona squamosa. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form . Advances in biotechnological methods are also being explored to enhance the yield and purity of this compound from natural sources .
Chemical Reactions Analysis
Types of Reactions: Squamocin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific functional groups in this compound.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, which are studied for their enhanced or altered biological activities .
Scientific Research Applications
Squamocin has a wide range of scientific research applications due to its potent biological activities :
Mechanism of Action
Squamocin exerts its effects primarily through the inhibition of mitochondrial complex I, leading to the disruption of cellular respiration and energy production . This inhibition results in the induction of apoptosis in cancer cells and cytotoxic effects in insect larvae . The compound also affects the expression of genes related to autophagy and membrane ion transporters, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Uvaricin: Another annonaceous acetogenin with potent cytotoxic activity.
Bullatacin: Known for its strong antitumor properties.
Asimicin: Exhibits similar pesticidal and cytotoxic activities.
Uniqueness of Squamocin: this compound is unique due to its multiple modes of action, including the inhibition of mitochondrial complex I and the modulation of gene expression related to autophagy and ion transport . This multifaceted mechanism reduces the likelihood of resistance development in target organisms, making it a valuable compound for both medical and agricultural applications .
Properties
IUPAC Name |
(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32-,33+,34+,35+,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEFUOXKPZLQMM-AUDZWCKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152793 | |
Record name | Squamocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120298-30-8 | |
Record name | Squamocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120298-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Squamocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120298308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Squamocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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